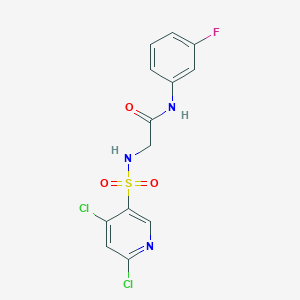

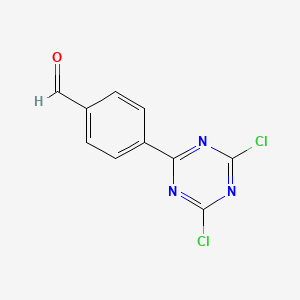

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

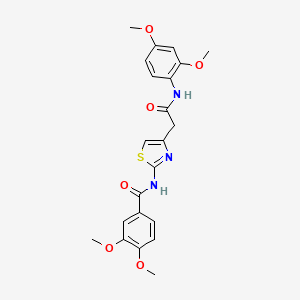

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde is an organic compound . It is a derivative of 1,3,5-triazine, which is a class of compounds known for their biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, such as 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde, often involves the use of cyanuric chloride . The chloride ions in cyanuric chloride are replaced to give several variants of 1,3,5-triazine derivatives . The synthesis can be done by conventional methods or using microwave irradiation, which gives the desired products in less time, with good yield and higher purity .Molecular Structure Analysis

The molecular structure of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms . The triazine ring is substituted at the 4,6-positions with chlorine atoms and at the 2-position with a benzaldehyde group .Chemical Reactions Analysis

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde can undergo various chemical reactions. For instance, the chloride ions can be replaced with different nucleophiles to give a variety of 1,3,5-triazine derivatives . The aldehyde group can also participate in reactions such as reduction and condensation .科学的研究の応用

Antimicrobial Activity

The derivatives of 1,3,5-triazine, such as 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde, have been studied for their antimicrobial properties. These compounds have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , which are representative of Gram-positive and Gram-negative bacteria, respectively . The antimicrobial activity is comparable to that of ampicillin, a commonly used antibiotic, making these derivatives potential candidates for developing new antimicrobial agents.

Antifungal Applications

In addition to their antibacterial properties, 1,3,5-triazine derivatives exhibit significant antifungal activity. They have been tested against fungi such as Candida albicans , showing effectiveness in inhibiting fungal growth . This suggests a potential use in treating fungal infections and in the development of antifungal pharmaceuticals.

Antimalarial Properties

Compounds derived from 1,3,5-triazine have been investigated for their antimalarial activities. These molecules can interfere with the life cycle of the malaria parasite, offering a potential pathway for new antimalarial drugs . Given the global impact of malaria, such research is crucial for public health.

Anti-cancer Research

The structural versatility of 1,3,5-triazine derivatives allows for the exploration of their anti-cancer properties. Research has indicated that these compounds can exhibit anti-cancer activities, although the specific mechanisms and applications are still under investigation . This opens up possibilities for these compounds to be used in cancer therapy.

Viral Inhibition

The antiviral activity of 1,3,5-triazine derivatives is another area of interest. These compounds have shown potential in inhibiting the replication of certain viruses, which could lead to new treatments for viral infections . The ongoing research may contribute to the development of antiviral drugs.

Chemical Synthesis and Reactivity

1,3,5-Triazine derivatives serve as key intermediates in chemical synthesis. They can undergo various chemical reactions, including nucleophilic substitution, to produce a wide range of compounds with diverse biological activities . This reactivity is utilized in the synthesis of pharmaceuticals and other biologically active molecules.

将来の方向性

The future research on 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde could focus on exploring its potential biological activities, given the known activities of many 1,3,5-triazine derivatives . Additionally, further studies could investigate its physical and chemical properties, as well as its safety profile. The development of more efficient and environmentally friendly synthetic methods for this and related compounds could also be a valuable area of research.

特性

IUPAC Name |

4-(4,6-dichloro-1,3,5-triazin-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O/c11-9-13-8(14-10(12)15-9)7-3-1-6(5-16)2-4-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAFQAHNGVSJPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-[(Boc-amino)methyl]pyrimidine](/img/structure/B2952855.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2952856.png)

![3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2952861.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952865.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B2952868.png)